molecular formula C12H16N2O4 B2488474 2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid CAS No. 887580-70-3

2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid

Cat. No. B2488474
CAS RN: 887580-70-3
M. Wt: 252.27
InChI Key: MVJBYDMLBQOZFX-UHFFFAOYSA-N
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Description

This compound, also known as {2-[(tert-butoxycarbonyl)amino]-4-pyridinyl}acetic acid, is a chemical compound with the molecular weight of 252.27 . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds often involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Another method involves the separation of the compound from Boc-diamide by means of simple liquid–liquid extraction using organic solvent and alkaline water .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O4/c1-12(2,3)18-11(17)10-9(13)7(4-5-14-10)6-8(15)16/h4-5H,6,13H2,1-3H3,(H,15,16) . This indicates the presence of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 252.27 . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

Synthesis and Characterization

This compound was first prepared using a variation of the Leuchs method . The reaction was optimized to obtain the highest yield by varying the reaction conditions, including the solvent, Lewis acid, and temperature . The compounds were characterized using melting point, nuclear magnetic resonance (NMR), ultraviolet spectroscopy (UV), Fourier transform infrared spectroscopy (FTIR), and electron spray mass spectroscopy (ESMS) .

Stereospecific Peptides

The compound is used in the synthesis of stereospecific peptides . Stereospecific peptides have a wide range of applications in biological and medicinal research, including the study of protein structure and function, and the development of new therapeutic agents.

Synthetic Silk Substrates

Another application of this compound is in the creation of synthetic silk substrates . Synthetic silk has numerous applications in the textile industry, and can also be used in medical applications such as sutures and tissue engineering scaffolds.

N-Tert-Butoxy Carbonanhydride (NCA)

The compound is also used in the synthesis of N-Tert-Butoxy Carbonanhydride (NCA) . NCAs are used in the preparation of polypeptides and proteins, which have applications in various fields including drug delivery and tissue engineering.

Preparation of Tissue Scaffolding

The compound is used in the preparation of tissue scaffolding . Tissue scaffolds are used in regenerative medicine and tissue engineering to support the growth of new cells and tissues.

Drug Delivery

The compound is used in drug delivery systems . It can be used to create polymers such as poly-glycolides and their co-polypeptides, which are used as substitutes for proteins in drug delivery systems .

Synthetic Wool

The compound is used in the creation of synthetic wool . Synthetic wool has numerous applications in the textile industry.

Amino Acid Protection

The compound is used for amino acid protection, which is crucial in the synthesis of phosphatidylserine and ornithine . These compounds have important roles in cellular function and metabolism.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions of this compound could involve its use in the development of new PROTACs for targeted protein degradation . This could potentially lead to the development of new therapeutic strategies for various diseases.

properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-8(4-5-13-9)7-10(15)16/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJBYDMLBQOZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid

CAS RN

887580-70-3
Record name 2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid
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